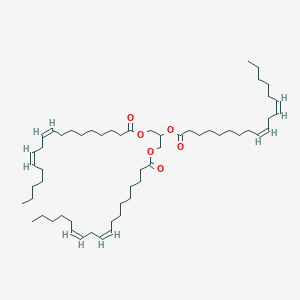

![molecular formula C24H26ClN3O2S B126997 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid CAS No. 1077626-51-7](/img/structure/B126997.png)

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid

Übersicht

Beschreibung

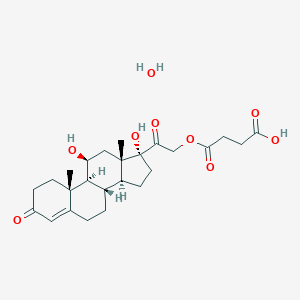

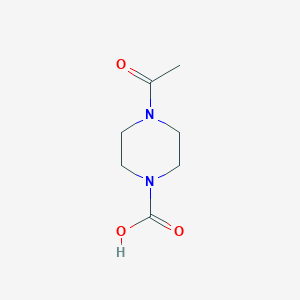

“2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid”, also known as HZ52, is a chemical compound with the molecular formula C24H26ClN3O2S . It is a member of biphenyls .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) . The compound has a molecular weight of 456.0 g/mol . Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.0 g/mol . It has a XLogP3-AA value of 8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 11 . The topological polar surface area is 100 Ų . The compound has a complexity of 527 .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The pyrimidine core of the compound is a well-known structure in anticancer drugs. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells . The specific structure of this compound, with its chloro and phenylanilino substitutions, may offer a unique mechanism of action against cancer cells, potentially leading to the development of new anticancer therapies.

Antimicrobial and Antifungal Effects

Pyrimidine derivatives are also known for their antimicrobial and antifungal properties. The compound could be investigated for its efficacy against various bacterial and fungal strains. Its unique chemical structure might interact with microbial DNA or cell wall synthesis pathways, providing a novel approach to treating infections .

Cardiovascular Research

In cardiovascular research, pyrimidine derivatives have been utilized as cardiovascular agents and antihypertensive drugs. The structural features of this compound suggest potential applications in modulating blood pressure or treating heart-related conditions. Its effects on calcium channels or adenosine receptors could be particularly beneficial in cardiovascular diseases .

Anti-Inflammatory and Analgesic Research

The compound’s sulfanyl octanoic acid moiety could impart anti-inflammatory and analgesic properties. Research into its application in these areas could lead to the development of new pain relief medications or anti-inflammatory drugs, especially for chronic conditions like arthritis .

Antidiabetic Potential

Pyrimidine derivatives have been explored for their antidiabetic effects, particularly as DPP-IV inhibitors. This compound could be studied for its potential to regulate blood sugar levels and serve as a treatment for diabetes mellitus. Its unique structure might offer advantages over existing antidiabetic medications .

Neuroprotective Effects

There is growing interest in the role of pyrimidine derivatives in neuroprotection. This compound could be researched for its potential to protect neuronal cells against damage, which is particularly relevant in conditions like glaucoma or neurodegenerative diseases. Its effects on vascular relaxation and retinal ganglion cell protection are areas of potential application .

Dermatological Applications

Pyrimidine derivatives have shown activity in treating hair disorders. The compound could be investigated for its potential use in treating alopecia or promoting hair growth. Its mechanism of action could involve the modulation of hair follicle function or keratinocyte proliferation .

Antiparasitic and Antileishmanial Activities

Lastly, the compound’s potential as an antiparasitic and antileishmanial agent should not be overlooked. Its structural features might interfere with the life cycle of parasites, offering a new avenue for the treatment of parasitic infections, including leishmaniasis .

Wirkmechanismus

Target of Action

The primary targets of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, PPARα and PPARγ, by binding to them. This binding enhances the affinity of the receptors to their respective ligands. The interaction of the ligand with an anionic side chain of the receptor site neutralizes the positive charge on the ligand bound to the receptor . This interaction results in changes in gene expression, leading to various downstream effects.

Biochemical Pathways

The binding of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid to PPARα and PPARγ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The compound’s action on these pathways leads to its anti-inflammatory efficacy .

Pharmacokinetics

The compound’s hydrophobic character is expected to influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include potent dual PPARα/γ-agonist activity and potent dual 5-LO/mPGES-1-inhibitor activity . These activities result in anti-inflammatory efficacy, making 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid a promising drug candidate for the treatment of inflammatory diseases .

Eigenschaften

IUPAC Name |

2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNIGXYHGQLWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)